N-(2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
“N-(2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide” is a compound that contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by a five-membered ring made up of one sulfur atom and four carbon atoms . The structure of some pertinent biological compounds based on thiophene has been shown in various studies .Chemical Reactions Analysis
The nature of the sulfur reagent makes an essential impact on reaction selectivity . For instance, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) went through a cyclization reaction and produced 2,3,5-trisubstituted thiophenes .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are diverse and depend on the specific structure of the compound. For instance, 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene and 3-(trimethylsilylethynyl)-2-(thiophen-2-yl)benzo[b]thiophene have been found to have potentials to be used as antifungal agents .Scientific Research Applications
Heterocyclic Synthesis
Research in heterocyclic chemistry has led to the development of methods for synthesizing derivatives of benzo[b]thiophene-2-carboxamide, contributing to the field of organic synthesis. These compounds serve as precursors for the synthesis of a wide range of heterocyclic compounds, including pyrazoles, isoxazoles, pyrimidines, triazines, and others, showcasing their versatility in organic chemistry (Mohareb et al., 2004).
Pharmacological Applications
Benzo[b]thiophene derivatives have been investigated for their potential as pharmacological agents. Studies have evaluated these compounds for their binding affinity and activity at various receptor sites, including melatonin receptors, demonstrating their potential in developing novel therapeutic agents (Mesangeau et al., 2011). Other research has focused on local anesthetic, anticholinergic, and antihistaminic activities of benzo[b]thiophene-3-carboxylic acid derivatives (Shafiee et al., 1983).
Material Science and Photocyclization
In the field of materials science, derivatives of benzo[b]thiophene have been synthesized for their photochromic properties. These compounds undergo reversible photocyclization, demonstrating potential applications in the development of photoresponsive materials (Uchida et al., 1990).
Future Directions
properties
IUPAC Name |
N-(2-thiophen-3-ylethyl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS2/c17-15(16-7-5-11-6-8-18-10-11)14-9-12-3-1-2-4-13(12)19-14/h1-4,6,8-10H,5,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGVZVLQXGLQFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCCC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide |
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